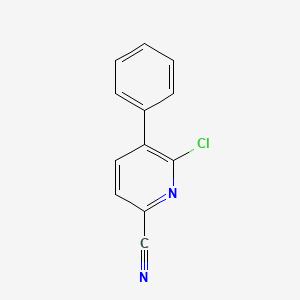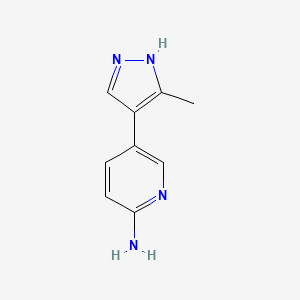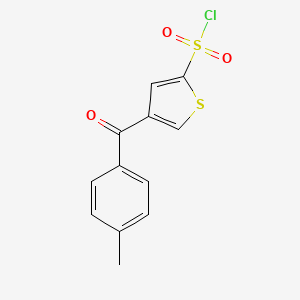
6-Chloro-5-phenylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-phenylpyridine-2-carbonitrile is an organic compound with the molecular formula C12H7ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a chloro substituent at the sixth position, a phenyl group at the fifth position, and a cyano group at the second position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-phenylpyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and benzaldehyde.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The reaction proceeds through a nucleophilic aromatic substitution (S_NAr) mechanism, where the cyano group is introduced via a cyanation reaction using a reagent like copper(I) cyanide (CuCN).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyanation step, ensuring high selectivity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst, converting the cyano group to an amine.
Substitution: Electrophilic aromatic substitution (EAS) reactions can occur at the phenyl ring, allowing for further functionalization with groups like nitro (NO2) or alkyl ® groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with Pd/C.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 6-Chloro-5-phenylpyridine-2-amine.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Biological Probes: Utilized in the design of molecular probes for studying biological pathways.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 6-Chloro-5-phenylpyridine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The chloro and cyano groups enhance its binding affinity and specificity towards these targets.
類似化合物との比較
6-Chloropyridine-2-carbonitrile: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenylpyridine-2-carbonitrile: Lacks the chloro substituent, affecting its chemical properties and biological activity.
Uniqueness: 6-Chloro-5-phenylpyridine-2-carbonitrile is unique due to the combined presence of chloro, phenyl, and cyano groups, which confer distinct electronic and steric properties. This combination enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.
特性
分子式 |
C12H7ClN2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
6-chloro-5-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12-11(7-6-10(8-14)15-12)9-4-2-1-3-5-9/h1-7H |
InChIキー |
JHWASOVTQSOXEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)






![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)





![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
